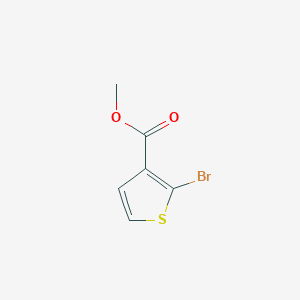

Methyl 2-bromothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKGOXMEPLSPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693354 | |

| Record name | Methyl 2-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76360-43-5 | |

| Record name | Methyl 2-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromothiophene-3-carboxylate: Properties, Synthesis, and Applications

Introduction

Methyl 2-bromothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the thiophene ring, the electron-withdrawing carboxylate group, and the reactive bromine atom, make it a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physical and chemical properties, a validated synthetic protocol, and an exploration of its applications, particularly in the realm of pharmaceutical and materials science research. For researchers and drug development professionals, a thorough understanding of this reagent is essential for leveraging its synthetic potential.

The compound, identified by the CAS Number 76360-43-5, possesses the molecular formula C₆H₅BrO₂S.[1][2] Its structure is foundational for creating a variety of substituted thiophenes, which are core motifs in numerous biologically active compounds and functional organic materials.[3][4]

Core Physical and Chemical Properties

The utility of a synthetic intermediate is fundamentally dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and handling procedures. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 76360-43-5 | [1][5] |

| Molecular Formula | C₆H₅BrO₂S | [1][2] |

| Molecular Weight | 221.07 g/mol | [1][5] |

| Appearance | Light-yellow liquid | [6] |

| Boiling Point | 240.9 ± 20.0 °C at 760 mmHg | [5] |

| 114-115 °C at 4 Torr | [7] | |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| 1.662 ± 0.06 g/cm³ | [7] | |

| Solubility | Very slightly soluble in water (0.6 g/L at 25 °C, calculated) | [7] |

| Flash Point | 99.5 ± 21.8 °C | [5][7] |

| Refractive Index | 1.577 | [5] |

| Topological Polar Surface Area | 54.5 Ų | [1] |

| LogP | 2.27 | [5] |

Spectroscopic Profile: An Interpretive Analysis

Spectroscopic data is crucial for the unambiguous identification and quality control of chemical compounds. Below is an expert interpretation of the expected spectral data for this compound, reflecting the causality between molecular structure and spectral output.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the thiophene ring protons, appearing as doublets due to mutual coupling. The proton at the C5 position will be downfield from the proton at the C4 position. The methyl ester protons will present as a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will display six unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The carbon atom attached to the bromine (C2) will also be significantly shifted.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a definitive tool for confirming the elemental composition. A key diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The exact mass is calculated as 219.91936 Da.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. Additional bands corresponding to C-H, C=C (aromatic), and C-O stretching will also be present.

Validated Synthesis Protocol: Esterification of 2-Bromo-3-thiophenecarboxylic Acid

Trustworthy protocols are self-validating systems. This procedure for the synthesis of this compound incorporates in-process checks and clear endpoints, ensuring reproducibility. The most direct method is the Fischer esterification of the corresponding carboxylic acid.

Causality: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (like H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the ester. Using excess methanol drives the equilibrium towards the product side, maximizing the yield.

Figure 1: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with 2-bromo-3-thiophenecarboxylic acid (1.0 eq), add an excess of methanol (10-20 eq). Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as the catalyst.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C).

-

Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the starting carboxylic acid. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure light-yellow liquid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, MS, and IR spectroscopy as described in the previous section.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The C-Br bond at the 2-position is particularly susceptible to participation in metal-catalyzed cross-coupling reactions. This reactivity is central to its role in drug discovery and materials science.[8] Thiophene derivatives are known to exhibit a range of biological activities, and this compound serves as a key intermediate for creating novel therapeutic agents.[3]

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

-

Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, to create new C-C bonds.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Figure 2: A representative Suzuki coupling reaction utilizing this compound.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is associated with several hazards that necessitate careful handling.

-

GHS Hazard Statements: According to safety data, the compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Handling Precautions:

-

Always handle this chemical within a certified chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

-

Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Conclusion

This compound is a high-value synthetic intermediate with well-defined physical and spectroscopic properties. Its strategic importance stems from the reactivity of the C-Br bond, which allows for facile derivatization through modern cross-coupling methodologies. The protocols and data presented in this guide offer researchers and drug development professionals a comprehensive resource for the effective and safe utilization of this versatile building block in their synthetic endeavors.

References

- 1. This compound | C6H5BrO2S | CID 53302196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98% | CAS: 76360-43-5 | AChemBlock [achemblock.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 5. nbinno.com [nbinno.com]

- 6. Customized this compound CAS NO.76360-43-5 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 7. CAS # 76360-43-5, 2-Bromo-thiophene-3-carboxylic acid methyl ester - chemBlink [chemblink.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromothiophene-3-carboxylate

For researchers, scientists, and professionals in drug development, a precise understanding of the structural features of heterocyclic compounds is crucial. Thiophene and its derivatives are significant building blocks in a vast array of pharmaceutical agents and functional materials. Among these, Methyl 2-bromothiophene-3-carboxylate serves as a key intermediate in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of such molecules.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be simple and highly informative, displaying two doublets in the aromatic region corresponding to the two protons on the thiophene ring, and a singlet in the aliphatic region for the methyl ester protons.

Predicted ¹H NMR Data

Based on the data for 2-ethylhexyl 2-bromothiophene-3-carboxylate, the following ¹H NMR signals are anticipated for this compound in CDCl₃.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.37 | Doublet | ~5.8 |

| H-4 | ~7.22 | Doublet | ~5.8 |

| -OCH₃ | ~3.85 | Singlet | - |

Interpretation of the ¹H NMR Spectrum

The thiophene ring protons, H-4 and H-5, form a simple AX spin system, appearing as two distinct doublets. The observed coupling constant of approximately 5.8 Hz is characteristic of vicinal coupling between protons on a thiophene ring.

The downfield chemical shift of H-5 (~7.37 ppm) compared to H-4 (~7.22 ppm) can be attributed to the electronic effects of the substituents. The bromine atom at the C-2 position is an electron-withdrawing group, which deshields the adjacent protons. The methoxycarbonyl group at the C-3 position also contributes to the overall electronic environment of the ring.

The methyl protons of the ester group are expected to appear as a sharp singlet at approximately 3.85 ppm, a typical chemical shift for methyl esters.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Predicted ¹³C NMR Data

The following ¹³C NMR chemical shifts are predicted for this compound in CDCl₃, based on the data for the 2-ethylhexyl ester.[1]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162.4 |

| C-3 | ~131.6 |

| C-5 | ~129.7 |

| C-4 | ~126.0 |

| C-2 | ~119.7 |

| -OCH₃ | ~52.0 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the methyl ester is the most downfield signal, appearing around 162.4 ppm, which is a characteristic chemical shift for ester carbonyls.

The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon atom bearing the bromine (C-2) is expected to be significantly shielded due to the "heavy atom effect" of bromine, resulting in an upfield chemical shift around 119.7 ppm. The C-3 carbon, attached to the electron-withdrawing carboxylate group, is deshielded and appears at approximately 131.6 ppm. The C-4 and C-5 carbons resonate at ~126.0 ppm and ~129.7 ppm, respectively.

The methyl carbon of the ester group is expected to have a chemical shift of around 52.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Setup

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Lock the field frequency using the deuterium signal from the solvent.

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.

-

Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

¹³C NMR Data Acquisition

-

Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR assignments.

References

An In-depth Technical Guide to Methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5), a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, safety considerations, synthesis, and reactivity of this compound, with a particular focus on its utility in the construction of complex molecular architectures with therapeutic potential.

Core Chemical Properties and Safety Profile

This compound is a substituted thiophene derivative characterized by a bromine atom at the 2-position and a methyl ester at the 3-position of the thiophene ring.[1] This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in synthetic chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76360-43-5 | [1] |

| Molecular Formula | C₆H₅BrO₂S | [1] |

| Molecular Weight | 221.07 g/mol | [1] |

| Appearance | White to light yellow powder or lump | [2] |

| Boiling Point | 127 °C at 12 mmHg | [2] |

| Melting Point | 47 - 51 °C | [2] |

| Solubility | Soluble in organic solvents such as acetone and dimethylformamide. | [3] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with the GHS07 pictogram, indicating that it can be harmful.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if respiratory irritation occurs, seek medical attention.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the bromination of a thiophene precursor followed by esterification. A common starting material is 3-methylthiophene.[4]

Synthetic Pathway Overview

References

- 1. This compound | C6H5BrO2S | CID 53302196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jpsbr.org [jpsbr.org]

- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

Reactivity of C-Br bond in Methyl 2-bromothiophene-3-carboxylate

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Methyl 2-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its synthetic utility is dominated by the strategic reactivity of its carbon-bromine (C-Br) bond at the 2-position. This guide provides a comprehensive exploration of the key transformations involving this bond, offering mechanistic insights, field-proven protocols, and a discussion of the causal factors behind experimental choices. We will delve into the cornerstone reactions of palladium-catalyzed cross-coupling, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as alternative functionalization pathways like metal-halogen exchange and nucleophilic aromatic substitution.

Introduction: The Strategic Importance of this compound

The thiophene ring is a privileged scaffold found in numerous pharmaceuticals and organic electronic materials.[1][2] The specific substitution pattern of this compound, with a bromine atom at the C2 position and a methyl ester at C3, offers a unique combination of electronic properties and reactive handles. The C-Br bond serves as a versatile linchpin for introducing molecular complexity, making this compound an ideal starting material for constructing libraries of novel compounds.[1] Its ability to participate in a wide array of high-yield coupling reactions has cemented its status as a go-to intermediate for drug discovery programs and the development of conductive polymers.[1]

The reactivity of the C-Br bond is profoundly influenced by the electron-withdrawing nature of the adjacent methyl carboxylate group and the inherent electronic properties of the thiophene ring. This guide will dissect these influences across the most powerful synthetic transformations available to the modern chemist.

The Workhorse of Functionalization: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for functionalizing the C-Br bond of this compound.[2] These reactions share a common mechanistic framework, the Pd(0)/Pd(II) catalytic cycle, which provides a reliable platform for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[2][3]

The General Catalytic Cycle

The universally accepted mechanism for these reactions involves three key steps:

-

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl bromide (R-X), inserting itself into the C-Br bond. This step cleaves the C-Br bond and oxidizes the metal center to a Pd(II) species.

-

Transmetalation: The organic group (R') from an organometallic reagent (e.g., organoboron, organotin, organocopper) is transferred to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are expelled from the coordination sphere, forming the desired product (R-R'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl and vinyl-aryl structures.[3][4] It involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide.[3] The reaction's popularity stems from its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5] The byproducts are generally non-toxic and easily removed.[5]

Causality in Protocol Design:

-

Catalyst/Ligand System: The choice of palladium source and ligand is critical. For substrates like bromothiophenes, systems like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos are highly effective.[6] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

-

Base: A base is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.

-

Solvent: The reaction is often run in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water to dissolve both the organic substrate and the inorganic base.[8]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 90 | 77-93 | [6] |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | High | [8][9] |

| Various Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | High | [7] |

Experimental Protocol: Synthesis of Methyl 2-cyclopropylthiophene-3-carboxylate [6]

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), potassium cyclopropyltrifluoroborate (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: Add Pd(OAc)₂ (0.5 mol%) and the SPhos ligand (1.0 mol%).

-

Solvent Addition: Add a degassed 10:1 mixture of toluene and water.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 2-4 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to conjugated enynes and arylalkynes.[10] These structures are crucial in materials science and as precursors for more complex heterocyclic systems.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts.[10]

Causality in Protocol Design:

-

Dual Catalysis: The palladium catalyst activates the C-Br bond via oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species is highly effective at transmetalation with the Pd(II) complex.[12]

-

Copper-Free Variants: Unwanted alkyne homocoupling (Glaser coupling) is a common side reaction promoted by the copper catalyst.[10] Modern protocols often use bulky, electron-rich phosphine ligands that facilitate the catalytic cycle at room temperature without the need for copper, minimizing side products.[11][13]

-

Base: An amine base, such as diisopropylamine (i-Pr₂NH) or triethylamine (Et₃N), is typically used. It serves both to deprotonate the alkyne and as a solvent.

Caption: Simplified mechanism of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling [11]

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a palladium precatalyst like [DTBNpP]Pd(crotyl)Cl (5 mol%).

-

Solvent and Base: Add anhydrous, degassed dimethyl sulfoxide (DMSO) as the solvent, followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) as the base.

-

Reaction: Stir the mixture at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC/GC-MS).

-

Work-up: Dilute the reaction with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, a linkage ubiquitous in pharmaceuticals.[14][15] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[15]

Causality in Protocol Design:

-

Ligand Choice: The key to a successful Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos, BrettPhos).[16][17] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

-

Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[16] The choice of base can be critical and often requires optimization.[18]

-

Reaction Conditions: The reaction is sensitive to air and moisture, requiring an inert atmosphere (Argon or Nitrogen). Anhydrous, non-polar solvents like toluene or dioxane are typically used.

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good | [16] |

| Morpholine | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | High | [17] |

| Primary Amines | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-100 | High | [18] |

Experimental Protocol: General Amination of an Aryl Bromide [16]

-

Setup: Charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%), BINAP (8 mol%), and Cs₂CO₃ (1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2-1.5 equiv).

-

Solvent and Degassing: Add anhydrous toluene. Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

-

Reaction: Place the tube under a positive pressure of argon and heat in an oil bath at 110 °C for 8-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.

Heck Reaction: Vinylation of the Thiophene Ring

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically with high trans selectivity.[19] This reaction is an excellent method for synthesizing substituted styrenes and other vinylated aromatics.[20]

Causality in Protocol Design:

-

Mechanism: The Heck reaction follows a slightly different path after the oxidative addition. The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-Aryl bond. A final β-hydride elimination step releases the vinylated product and generates a palladium hydride species, which is converted back to Pd(0) by the base.[21]

-

Catalyst and Base: Phosphine-free catalyst systems like Pd(OAc)₂ can be effective, though phosphine ligands are often added to improve stability and reactivity.[22] An inorganic or hindered organic base (e.g., Et₃N, K₂CO₃) is required to neutralize the HBr generated during the reaction.[23]

Caption: A typical experimental workflow for the Heck reaction.

Experimental Protocol: Heck Coupling with an Acrylate [23]

-

Setup: To a sealed tube, add this compound (1.0 equiv), methyl acrylate (1.5 equiv), Pd(OAc)₂ (2 mol%), and a suitable ligand like PPh₃ (4 mol%).

-

Base and Solvent: Add K₂CO₃ (2.0 equiv) and a polar aprotic solvent like DMF or DMA.

-

Reaction: Seal the tube and heat to 120-140 °C for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Alternative Functionalization Pathways

While palladium catalysis is dominant, other classic organometallic and substitution reactions provide powerful, alternative routes for modifying the C-Br bond.

Metal-Halogen Exchange: Generation of a Potent Nucleophile

Reacting this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) can induce a metal-halogen exchange. This process rapidly converts the electrophilic C-Br bond into a highly nucleophilic C-Li bond.

Causality in Protocol Design:

-

Kinetics: Metal-halogen exchange is an exceptionally fast reaction, often faster than the deprotonation of more acidic protons.[24]

-

Temperature Control: Low temperature (-78 °C) is critical. It prevents the highly reactive organolithium intermediate from attacking the ester functionality on the same or another molecule.

-

Electrophilic Quench: The resulting 2-lithiothiophene species is a powerful nucleophile that can be "quenched" by adding a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, Me₃SnCl) to form new C-C or C-heteroatom bonds.

Experimental Protocol: Lithiation and Quench with an Electrophile

-

Setup: Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under argon.

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equiv) dropwise via syringe, maintaining the temperature. Stir for 30-60 minutes at -78 °C.

-

Electrophilic Quench: Add a solution of the desired electrophile (1.1 equiv) in THF dropwise to the reaction mixture at -78 °C.

-

Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl halides, nucleophilic aromatic substitution (SNAr) is a viable pathway when the aromatic ring is sufficiently electron-deficient.[25][26] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[25]

For this compound, the electron-withdrawing methyl ester group at the C3 position helps to stabilize the negative charge that develops on the thiophene ring during the nucleophilic attack at C2, making the C-Br bond susceptible to substitution by potent nucleophiles (e.g., alkoxides, thiolates) under forcing conditions (high temperature).

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The C-Br bond in this compound is a remarkably versatile functional handle. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which provide reliable and high-yielding pathways to a vast chemical space of C-C and C-N linked derivatives. The choice of catalyst, ligand, base, and solvent is paramount and must be tailored to the specific coupling partners, allowing for precise control over bond formation. Beyond this, classical organometallic transformations like metal-halogen exchange offer a complementary strategy for generating potent thiophene nucleophiles. Understanding the principles behind these diverse reactions empowers researchers to strategically leverage this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]

- 13. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heck Reaction [organic-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 23. researchgate.net [researchgate.net]

- 24. reddit.com [reddit.com]

- 25. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Methyl 2-bromothiophene-3-carboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-bromothiophene-3-carboxylate, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical predictions and practical methodologies for researchers, scientists, and drug development professionals. We introduce the application of Hansen Solubility Parameters (HSP) to forecast the solubility of the target compound across a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of solubility via the shake-flask method coupled with UV-Vis spectrophotometry is presented. This guide is structured to provide not only data but also a foundational understanding of the principles governing the solubility of this versatile thiophene derivative.

Introduction: The Significance of this compound and its Solubility

This compound (C₆H₅BrO₂S, CAS No: 76360-43-5) is a substituted thiophene derivative increasingly utilized as a building block in the synthesis of complex organic molecules.[1][2] Its applications span the development of novel pharmaceuticals and the creation of advanced materials. The thiophene ring system is a privileged scaffold in medicinal chemistry, and the bromo- and carboxylate-substituents offer versatile handles for a variety of chemical transformations.[3]

The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in a laboratory and industrial setting. Proper solvent selection, guided by an understanding of solubility, is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient reaction kinetics. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of the target compound and impurities in various solvent systems.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvent systems is a critical determinant of bioavailability and the feasibility of different dosage forms.

This guide aims to equip the researcher with the necessary tools to both predict and experimentally determine the solubility of this compound, thereby facilitating its effective use in research and development.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The adage "like dissolves like" provides a qualitative understanding of solubility, but a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[4][5] The theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] Every chemical can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP coordinates are likely to be miscible.

The distance (Ra) between two substances in Hansen space is a measure of their affinity and can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher likelihood of solubility. Generally, a Relative Energy Difference (RED) number is calculated, where RED = Ra / R₀ (R₀ being the interaction radius of the solute). A RED value less than 1 suggests high affinity and probable solubility.[7]

Estimated Hansen Solubility Parameters for this compound

For this compound, the functional groups are:

-

An aromatic thiophene ring

-

A bromo-substituent on the aromatic ring

-

A methyl ester group

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa⁰.⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 8.5 |

| δH (Hydrogen Bonding) | 5.0 |

Note: These values are estimations derived from group contribution methods and should be used as a predictive tool, with experimental verification recommended.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound and the known HSP values for a range of common organic solvents, we can calculate the HSP distance (Ra) to predict relative solubility. A smaller Ra value suggests a better solubility match.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on HSP Distance

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | HSP Distance (Ra) | Predicted Solubility |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.9 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 6.1 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 7.9 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.1 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.7 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 18.7 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.1 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 12.5 | Very Low / Insoluble |

| Water | 15.5 | 16.0 | 42.3 | 39.0 | Very Low / Insoluble |

Note: Solvent HSP values are from established databases.[10] The predicted solubility is a qualitative interpretation of the calculated HSP distance.

This predictive table serves as a valuable starting point for solvent screening, prioritizing solvents with the lowest HSP distance for experimental validation.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are useful, experimental verification is essential for obtaining accurate quantitative solubility data. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13] This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, in this case, UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

-

Weighing the Solute: Accurately weigh an amount of this compound that is in clear excess of its expected solubility into three separate vials for each solvent to be tested. A starting point could be 50-100 mg.

-

Adding the Solvent: Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for different time periods to ensure equilibrium is reached. A self-validating approach is to test at 24, 48, and 72 hours. Equilibrium is confirmed if the measured solubility does not significantly change between the later time points.[11]

Part B: Sample Processing

-

Separation of Undissolved Solid: After the designated agitation time, remove the vials from the shaker. Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a moderate speed.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter that is chemically compatible with the solvent and filter the solution into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the absorbance measurement.

Part C: Quantitative Analysis by UV-Vis Spectrophotometry

The concentration of the dissolved solute will be determined by measuring its absorbance of UV light and relating this to a pre-established calibration curve.

-

Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance readings for that solvent system should be taken at this λmax.

-

Preparation of Calibration Curve:

-

Prepare a concentrated stock solution of the compound in the chosen solvent with a precisely known concentration.[14]

-

Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentrations.[1]

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). A valid calibration curve should have an R² value of 0.99 or greater.[1]

-

-

Analysis of Saturated Samples:

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be precisely recorded.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

The relationship between these steps is illustrated in the following diagram.

Caption: Logical flow for quantitative analysis using a calibration curve.

Conclusion

This technical guide has provided a dual approach for understanding the solubility of this compound in common organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed, preliminary decisions on solvent selection, thereby saving time and resources. The provided table of predicted solubilities, based on calculated HSP distances, offers a valuable starting point for experimental design.

Furthermore, the detailed, step-by-step protocol for the shake-flask method provides a robust and self-validating framework for obtaining accurate, quantitative solubility data. The integration of UV-Vis spectrophotometry for concentration analysis ensures high precision and reliability. By combining theoretical prediction with rigorous experimental methodology, this guide empowers researchers, scientists, and drug development professionals to effectively utilize this compound in their diverse applications, from synthetic chemistry to pharmaceutical formulation.

References

- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Downloads | Hansen Solubility Parameters [hansen-solubility.com]

- 3. hansen-solubility.com [hansen-solubility.com]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. processchemistryportal.com [processchemistryportal.com]

- 8. kinampark.com [kinampark.com]

- 9. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 11. researchgate.net [researchgate.net]

- 12. scientificspectator.com [scientificspectator.com]

- 13. ojs.wiserpub.com [ojs.wiserpub.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

The Strategic Core of Thieno[3,2-c]quinoline Synthesis: A Guide to the Pivotal 4-Hydroxy Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-c]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including antitumor, antimalarial, and antiproliferative properties.[1][2] The efficacy of these compounds is often dictated by the nature and position of substituents on the quinoline ring. Consequently, the development of robust and versatile synthetic routes to access diverse analogues is a cornerstone of drug discovery programs targeting this scaffold. This guide provides an in-depth examination of a key strategic intermediate that unlocks access to a vast chemical space of thieno[3,2-c]quinoline derivatives: 4-hydroxythieno[3,2-c]quinoline and its activated successor, 4-chlorothieno[3,2-c]quinoline .

At the heart of many synthetic strategies lies the construction of the tetracyclic core, followed by its functionalization. The 4-position of the thieno[3,2-c]quinoline system is particularly amenable to modification, making intermediates functionalized at this position exceptionally valuable. The conversion of the stable and readily accessible 4-hydroxy (or its keto tautomer, 4-oxo) derivative to the highly reactive 4-chloro intermediate is a critical activation step, enabling a plethora of subsequent nucleophilic substitution reactions.

Part 1: Synthesis of the Core Intermediate: 4-Hydroxythieno[3,2-c]quinoline

The synthesis of 4-hydroxythieno[3,2-c]quinoline can be approached from different starting points, primarily by constructing the quinoline ring onto a pre-existing thiophene or vice versa. A particularly elegant and efficient modern approach involves an intramolecular cyclization of a suitably substituted thiophene precursor. One of the most effective methods reported involves a Suzuki coupling followed by a pH-dependent reductive cyclization.[2]

Conceptual Workflow: From Thiophene to the Tricyclic Core

The logic of this approach is to first establish the carbon-carbon bond between the eventual thiophene and benzene rings of the final structure, and then to form the nitrogen-containing ring in a subsequent cyclization step.

Caption: Synthetic workflow for 4-hydroxythieno[3,2-c]quinoline.

Experimental Protocol: Synthesis of 4-Hydroxythieno[3,2-c]quinoline

This protocol is based on the method described by Bendix et al., which provides a reliable route to the key lactam intermediate.[2]

Step 1: Suzuki Coupling

-

To a solution of methyl 2-iodothiophene-3-carboxylate (1.0 eq) and 2-nitrophenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol), add an aqueous solution of a base (e.g., Na₂CO₃, 2.0 eq).

-

Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, cool the reaction to room temperature, perform a liquid-liquid extraction, and purify the crude product by column chromatography to yield methyl 2-(2-nitrophenyl)thiophene-3-carboxylate .

-

Expert Insight: The choice of a palladium catalyst and ligands is crucial for achieving high yields in the Suzuki coupling. The use of a phosphine-based ligand like triphenylphosphine stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is essential for the transmetalation step.

Step 2: pH-Dependent Reductive Cyclization

-

Dissolve the methyl 2-(2-nitrophenyl)thiophene-3-carboxylate (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol).

-

Add a reducing agent, such as iron powder or tin(II) chloride. The choice of reducing agent and solvent system will influence the pH of the reaction.

-

Under acidic conditions (e.g., using iron in acetic acid), the reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization and amide formation to yield the desired lactam, 4-hydroxythieno[3,2-c]quinoline (which exists in tautomeric equilibrium with thieno[3,2-c]quinolin-4(5H)-one).[2]

-

Heat the mixture as required to drive the reaction to completion.

-

After the reaction is complete, filter the mixture to remove the reducing agent and its salts.

-

The product can then be isolated by precipitation or extraction and further purified by recrystallization.

-

Trustworthiness of the Protocol: This two-step process is self-validating. The successful formation of the Suzuki product is confirmed by standard analytical techniques (NMR, MS). The subsequent cyclization to the lactam results in a significant change in physical properties (e.g., melting point, solubility) and a clear spectroscopic signature, confirming the formation of the tricyclic core.

| Reaction Step | Key Reagents | Typical Yield | Purpose |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 70-90% | C-C bond formation between thiophene and phenyl rings. |

| Reductive Cyclization | Fe/Acetic Acid | 60-80% | Reduction of nitro group and subsequent intramolecular amide formation. |

Part 2: Activation of the Core: Synthesis of 4-Chlorothieno[3,2-c]quinoline

The hydroxyl group at the 4-position is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive functional group. The transformation to a 4-chloro derivative is a standard and highly effective activation strategy.

Conceptual Workflow: Activation for Diversification

The conversion of the lactam to the chloro derivative is a critical step that opens the door to a wide array of subsequent functionalization reactions.

Caption: Activation of the core intermediate and subsequent diversification.

Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-c]quinoline

This procedure is a robust method for activating the 4-position for subsequent nucleophilic substitution.[2]

-

To a flask containing 4-hydroxythieno[3,2-c]quinoline (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq). The use of POCl₃ as both a reagent and a solvent is common.

-

Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) or N,N-dimethylformamide (DMF) can be added to accelerate the reaction. In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃.[2]

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture carefully.

-

Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry. The crude 4-chlorothieno[3,2-c]quinoline can be further purified by recrystallization or column chromatography.

-

Expert Insight: The mechanism of this reaction involves the initial phosphorylation of the lactam oxygen, followed by nucleophilic attack by chloride to displace the phosphate leaving group. The use of excess POCl₃ ensures the reaction goes to completion. The quench step is critical and requires careful handling due to the vigorous reaction of POCl₃ with water.

Part 3: Utility of the Key Intermediate

The true value of 4-chlorothieno[3,2-c]quinoline lies in its versatility as a precursor to a wide range of derivatives. The chlorine atom at the 4-position is readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups that are often essential for modulating biological activity.

Examples of Subsequent Reactions:

-

Synthesis of Amines: Reaction with primary or secondary amines (e.g., novaldiamine, putrescine) in the presence of a base or by melting with the amine in phenol yields the corresponding 4-amino-thieno[3,2-c]quinoline derivatives.[2] These are often investigated as antimalarial agents.

-

Synthesis of Ethers: Reaction with alkoxides or phenoxides can be used to introduce ether linkages at the 4-position.

-

Carbon-Carbon Bond Forming Reactions: The chloro-substituent can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), although this is less common than SNAr reactions for this specific scaffold.

The strategic synthesis of 4-hydroxythieno[3,2-c]quinoline and its subsequent activation to the 4-chloro derivative represents a powerful and field-proven platform for the exploration of the thieno[3,2-c]quinoline chemical space. This approach provides researchers and drug development professionals with a reliable and adaptable methodology for the generation of novel and potent therapeutic candidates.

References

The Strategic Role of Methyl 2-bromothiophene-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

Methyl 2-bromothiophene-3-carboxylate has emerged as a cornerstone scaffold in medicinal chemistry, prized for its inherent reactivity and synthetic versatility. This technical guide provides an in-depth exploration of its strategic application in the design and synthesis of novel therapeutic agents. We will dissect the core chemical transformations that underpin its utility, including palladium-catalyzed cross-coupling reactions and the pivotal conversion to the thieno[3,2-d]pyrimidine core, a well-established purine bioisostere. Through detailed protocols, mechanistic insights, and case studies of potent kinase inhibitors, this guide will illuminate the pathway from this fundamental building block to complex, biologically active molecules, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged heterocycle in medicinal chemistry, valued for its ability to serve as a bioisosteric replacement for phenyl groups and other aromatic systems. Its unique electronic properties and propensity for diverse functionalization make it a valuable component in the pharmacophore of numerous approved drugs and clinical candidates.[1] this compound, with its strategically positioned bromo and methyl ester functionalities, represents a particularly versatile starting material for the construction of complex molecular architectures. The bromine atom at the 2-position serves as a reactive handle for a variety of cross-coupling reactions, while the methyl ester at the 3-position provides a key anchor point for subsequent annulation and derivatization.

This guide will focus on the journey of this compound from a simple building block to the core of sophisticated, biologically active compounds, with a particular emphasis on the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors.

The Gateway Transformation: From Bromo to Amino

A critical step in unlocking the medicinal chemistry potential of this compound is the conversion of the 2-bromo substituent to a primary amino group, yielding the versatile intermediate, Methyl 2-aminothiophene-3-carboxylate. This transformation opens the door to a vast array of cyclization reactions, most notably the construction of the thieno[3,2-d]pyrimidine scaffold. The Buchwald-Hartwig amination stands out as a robust and widely adopted method for this conversion.

Buchwald-Hartwig Amination: A Protocol for C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination provides an efficient means to form the C-N bond between an aryl halide and an amine.[2] In this case, an ammonia equivalent is utilized to introduce the -NH2 group.

Experimental Protocol: Synthesis of Methyl 2-aminothiophene-3-carboxylate

-

Materials:

-

This compound (1.0 equiv)

-

Benzophenone imine (as an ammonia equivalent, 1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 equiv)

-

(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, 0.04 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide under an inert atmosphere (e.g., argon).

-

Add anhydrous toluene, followed by this compound and benzophenone imine.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add 1 M HCl. Stir vigorously for 1 hour to hydrolyze the imine.

-

Neutralize the mixture with saturated sodium bicarbonate solution and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 2-aminothiophene-3-carboxylate.

-

References

The Strategic Polymerization of Methyl 2-bromothiophene-3-carboxylate: A Technical Guide to Crafting Functional Conductive Polymers

Abstract

The pursuit of advanced conductive polymers with tailored electronic and physical properties is a cornerstone of modern materials science. Within the diverse family of polythiophenes, strategic functionalization of the monomer unit offers a powerful tool to modulate polymer characteristics. This in-depth technical guide focuses on Methyl 2-bromothiophene-3-carboxylate, a key building block whose electron-withdrawing ester group presents both unique challenges and opportunities in the synthesis of functional conductive polymers. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core polymerization methodologies, in-depth characterization techniques, and the anticipated properties of the resulting polymers, grounded in field-proven insights and authoritative references.

Introduction: The Significance of the Ester-Functionalized Thiophene Monomer

Polythiophenes are a well-established class of conductive polymers, renowned for their environmental stability and tunable electronic properties.[1] The introduction of functional groups onto the thiophene ring is a critical strategy for fine-tuning these properties. This compound is a particularly interesting monomer due to the presence of an electron-withdrawing methyl carboxylate group at the 3-position. This functionalization is known to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer, which can be advantageous in applications such as organic solar cells by increasing the open-circuit voltage.[2]

This guide will navigate the synthetic landscape for polymerizing this monomer, with a focus on achieving high regioregularity, which is crucial for maximizing charge carrier mobility and, consequently, electrical conductivity. We will delve into the mechanistic nuances of various polymerization techniques and provide detailed protocols to empower researchers in their experimental endeavors.

Physicochemical Properties and Safety of this compound

A thorough understanding of the monomer's properties is paramount for successful and safe experimentation.

| Property | Value | Reference |

| Molecular Formula | C6H5BrO2S | [3] |

| Molecular Weight | 221.07 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 240.9 ± 20.0 °C at 760 mmHg | |

| Density | 1.7 ± 0.1 g/cm³ |

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Polymerization Methodologies: A Comparative Analysis

The choice of polymerization method is critical in determining the final properties of the poly(this compound). The primary goal is to achieve a high degree of head-to-tail (HT) regioregularity, which promotes planarity of the polymer backbone and facilitates intermolecular π-π stacking, leading to enhanced charge transport.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful technique for synthesizing highly regioregular poly(3-substituted thiophenes).[5] The mechanism involves the formation of a Grignard reagent from the monomer, followed by a nickel-catalyzed cross-coupling reaction.

Causality of Experimental Choices: The use of a Grignard reagent allows for a controlled, chain-growth polymerization, leading to polymers with predictable molecular weights and narrow polydispersities. The choice of the nickel catalyst is crucial for achieving high regioregularity.

Experimental Protocol: Synthesis of Regioregular Poly(this compound) via GRIM

-

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Methylmagnesium bromide (CH3MgBr) in a suitable solvent (e.g., diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Methanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF in a flame-dried flask.

-

Slowly add one equivalent of CH3MgBr dropwise to the solution at room temperature. The mixture is then gently refluxed for 1-2 hours to ensure the formation of the thiophene Grignard reagent.

-

Cool the reaction mixture to room temperature and add the Ni(dppp)Cl2 catalyst (typically 0.5-1 mol%).

-

Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. The progress of the polymerization can be monitored by observing an increase in viscosity.

-

Quench the reaction by slowly adding a small amount of 5 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and wash it sequentially with methanol and hexane to remove catalyst residues and oligomers.

-

The purified polymer can be dissolved in a suitable solvent like chloroform and reprecipitated into methanol for further purification.

-

Dry the final polymer under vacuum.

-

Caption: Workflow for GRIM Polymerization.

Chemical Oxidative Polymerization

Chemical oxidative polymerization, typically using ferric chloride (FeCl3) as the oxidant, is a simpler and more scalable method for synthesizing polythiophenes. However, it often leads to lower regioregularity compared to GRIM polymerization.

Causality of Experimental Choices: FeCl3 acts as an oxidizing agent, initiating the polymerization by generating radical cations from the monomer units. The choice of solvent and reaction temperature can influence the regioregularity of the resulting polymer.

Experimental Protocol: Oxidative Polymerization of this compound with FeCl3

-

Materials:

-

This compound

-

Anhydrous Chloroform (CHCl3)

-

Anhydrous Ferric Chloride (FeCl3)

-

Methanol

-

Ammonia solution

-

-

Procedure:

-

Under an inert atmosphere, dissolve this compound in anhydrous CHCl3.

-

In a separate flask, prepare a suspension of anhydrous FeCl3 in anhydrous CHCl3.

-

Slowly add the FeCl3 suspension to the monomer solution with vigorous stirring at room temperature. The reaction is typically exothermic.

-

Continue stirring for 12-24 hours. A dark-colored precipitate of the polymer will form.

-

Stop the reaction by pouring the mixture into a large volume of methanol.

-

Filter the crude polymer and wash it thoroughly with methanol to remove unreacted monomer and FeCl3.

-

To de-dope the polymer, stir the polymer powder in an ammonia solution for several hours.

-

Filter the polymer, wash with methanol, and dry under vacuum.

-

Electropolymerization

Electropolymerization offers a direct method to deposit a thin film of the conductive polymer onto an electrode surface. This technique is particularly useful for applications in sensors and electrochromic devices.

Causality of Experimental Choices: An external potential is applied to oxidize the monomer, leading to the formation of radical cations that couple to form the polymer film on the electrode surface. The choice of electrolyte and solvent is crucial for the quality and properties of the deposited film.

Experimental Protocol: Electropolymerization of this compound

-

Materials:

-

This compound

-

Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)

-

Supporting electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO4))

-

Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

-

-

Procedure:

-

Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Polymerize the monomer onto the working electrode by applying a constant potential (potentiostatic) or by cycling the potential (potentiodynamic) in a range where the monomer is oxidized.

-

The polymer film will deposit on the working electrode, often indicated by a color change.

-

After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

-

Caption: Experimental workflow for electropolymerization.

Comprehensive Characterization of Poly(this compound)

Thorough characterization is essential to confirm the chemical structure, purity, and properties of the synthesized polymer.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure and, crucially, the regioregularity of the polymer. In a highly regioregular head-to-tail coupled polymer, the aromatic proton on the thiophene ring will appear as a sharp singlet. In contrast, a regiorandom polymer will exhibit a more complex pattern of signals in the aromatic region due to the different magnetic environments of the protons in head-to-head and tail-to-tail linkages. The presence of the methyl ester group will be confirmed by a characteristic singlet in the ¹H NMR spectrum around 3.8-3.9 ppm.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polymer. Key vibrational bands to look for include the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching (around 1250 cm⁻¹), and the characteristic vibrations of the thiophene ring (C=C stretching around 1400-1500 cm⁻¹ and C-H out-of-plane bending around 820 cm⁻¹).

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the polymer. The λmax (wavelength of maximum absorption) is indicative of the π-π* transition of the conjugated backbone. A longer effective conjugation length, typically associated with higher regioregularity and a more planar conformation, results in a red-shift (longer λmax) of the absorption maximum. The introduction of the electron-withdrawing ester group is expected to cause a blue-shift in the λmax compared to poly(3-alkylthiophene)s due to a wider bandgap.[3]

Electrochemical Characterization

-

Cyclic Voltammetry (CV): CV is used to determine the electrochemical properties of the polymer, including its oxidation and reduction potentials. From these potentials, the HOMO and LUMO energy levels can be estimated. The electron-withdrawing nature of the ester group is expected to lower the HOMO energy level compared to unsubstituted or alkyl-substituted polythiophenes.[2]

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Conductivity Measurements

The electrical conductivity of the polymer is a key performance metric. It is typically measured on thin films of the polymer.

-

Four-Point Probe Method: This is a standard technique for measuring the sheet resistance of a thin film, from which the conductivity can be calculated if the film thickness is known.

-

Impedance Spectroscopy: This technique can provide more detailed information about the charge transport properties of the material.

Expected Properties and Applications of Poly(this compound)

The unique chemical structure of this polymer imparts a distinct set of properties.

| Property | Expected Characteristic | Rationale | Reference |

| Solubility | Soluble in common organic solvents like chloroform, THF, and toluene. | The presence of the ester group can enhance solubility. | [7] |

| Regioregularity | Highly dependent on the polymerization method; GRIM is expected to yield the highest regioregularity. | Controlled chain-growth mechanism of GRIM. | [5] |

| Electronic Properties | Lower HOMO energy level compared to poly(3-alkylthiophene)s. | The electron-withdrawing nature of the ester group.[2][6] | |

| Optical Properties | Blue-shifted absorption maximum (λmax) compared to poly(3-alkylthiophene)s. | Wider bandgap due to the electron-withdrawing substituent.[3] | |